(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride
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Overview
Description
AZD1446 is a small molecule that selectively activates the α4β2 subtype of nicotinic acetylcholine receptors. It has been investigated for its potential therapeutic effects in various neuropsychiatric disorders, including Alzheimer’s disease and attention-deficit/hyperactivity disorder .
Preparation Methods
The synthetic routes and reaction conditions for AZD1446 are not extensively detailed in publicly available sources. it is known that the compound was developed by AstraZeneca and Targacept. Industrial production methods would typically involve multi-step organic synthesis, purification, and characterization processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
AZD1446 primarily undergoes interactions with nicotinic acetylcholine receptors rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound’s stability and activity are maintained under physiological conditions, and it does not undergo significant chemical transformations in the body .
Scientific Research Applications
AZD1446 has been extensively studied for its potential applications in treating neuropsychiatric disorders. It has shown promise in improving cognitive performance and alleviating symptoms of attention-deficit/hyperactivity disorder. Additionally, it has been investigated for its potential effects on Alzheimer’s disease, where it may improve attention and information processing .
Mechanism of Action
AZD1446 exerts its effects by selectively activating the α4β2 subtype of nicotinic acetylcholine receptors. This activation promotes the secretion of soluble amyloid precursor protein alpha and attenuates the production of amyloid-beta, which are associated with Alzheimer’s disease. The compound’s interaction with these receptors also enhances cognitive functions and alleviates symptoms of attention-deficit/hyperactivity disorder .
Comparison with Similar Compounds
Similar compounds to AZD1446 include other nicotinic acetylcholine receptor agonists such as nicotine, cotinine, anatabine, and methylanatabine. These compounds also interact with nicotinic acetylcholine receptors but may have different selectivity and efficacy profiles. AZD1446 is unique in its high selectivity for the α4β2 subtype, which may reduce side effects and improve therapeutic outcomes .
Properties
CAS No. |
1788894-06-3 |
---|---|
Molecular Formula |
C11H14Cl2N2O2 |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C11H13ClN2O2.ClH/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14;/h1-2,7-8,13H,3-6H2;1H/t7-,8+; |
InChI Key |
SQQDKOJWFGSPEW-KVZVIFLMSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C(=O)C3=CC=C(O3)Cl.Cl |
SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl.Cl |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-1446 HCl, AZD1446 HCl, TC6683 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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